(S)-4-Methyl-1,3-dioxolan-2-one

Catalog No.
S1525270
CAS No.
51260-39-0
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Methyl-1,3-dioxolan-2-one

CAS Number

51260-39-0

Product Name

(S)-4-Methyl-1,3-dioxolan-2-one

IUPAC Name

(4S)-4-methyl-1,3-dioxolan-2-one

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1

InChI Key

RUOJZAUFBMNUDX-VKHMYHEASA-N

SMILES

CC1COC(=O)O1

Synonyms

(4S)-4-Methyl-1,3-dioxolan-2-one; (S)-4-Methyl-1,3-dioxolan-2-one; (-)-(4S)-4-Methyl-1,3-dioxolan-2-one; (-)-1-Methyl-2,4-dioxolan-3-one; (4S)-4-Methyl-1,3-dioxolan-2-one; (S)-(-)-1,2-Propylene carbonate; (S)-Propylene carbonate;

Canonical SMILES

CC1COC(=O)O1

Isomeric SMILES

C[C@H]1COC(=O)O1

Organic Synthesis and Catalysis

Due to its cyclic carbonate structure and unique reactivity, (S)-4-Methyl-1,3-dioxolan-2-one is being investigated as a solvent and reactant in organic synthesis. Studies suggest its potential as a replacement for traditional, often hazardous, solvents in reactions like alkylations and acylations [PubChem. (S)-4-Methyl-1,3-dioxolan-2-one. National Institutes of Health. ]. Additionally, its ability to complex with metal ions makes it a candidate for development as a chiral ligand in asymmetric catalysis [1,3-Dioxolan-2-one, 4-methyl-, (4S)-. National Institute of Standards and Technology. ].

Electrolyte Applications

(S)-4-Methyl-1,3-dioxolan-2-one's high dielectric constant and compatibility with lithium-ion battery components make it a promising candidate for electrolyte development. Research suggests its potential to improve battery performance and safety by promoting lithium ion transport and suppressing dendrite formation [PubChem. (S)-4-Methyl-1,3-dioxolan-2-one. National Institutes of Health. ].

Biomedical Research

The biological properties of (S)-4-Methyl-1,3-dioxolan-2-one are still under exploration. However, some studies have investigated its potential as a drug delivery carrier due to its biodegradability and ability to encapsulate therapeutic agents [4-Methyl-1,3-dioxolan-2-one - Publisso. ].

(S)-4-Methyl-1,3-dioxolan-2-one is a five-membered heterocyclic compound characterized by its unique structure, which includes two oxygen atoms and four carbon atoms. It is a chiral compound, meaning it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of various studies due to its potential biological activities and applications. The compound is commonly recognized for its role as a solvent and in various organic reactions.

  • Grignard Reactions: This compound can be utilized in Grignard reactions to synthesize tertiary alcohols, demonstrating its utility as a reactive intermediate .
  • Transesterification: It can also undergo transesterification reactions, allowing for the conversion into other carbonate esters, which are valuable in various industrial applications .
  • Electrolytic Reactions: Due to its polar nature, it can act as a solvent in electrolytic processes, particularly in lithium battery applications where it aids in solvation of lithium ions .

(S)-4-Methyl-1,3-dioxolan-2-one can be synthesized through several methods:

  • Carbonation of Epoxides: One common method involves the carbonation of epoxides, particularly propylene oxide. This environmentally friendly process utilizes carbon dioxide as a raw material .
  • From Urea and Propylene Glycol: Another synthesis route involves reacting urea with propylene glycol in the presence of zinc acetate as a catalyst, yielding the desired compound .

The applications of (S)-4-Methyl-1,3-dioxolan-2-one span various fields:

  • Solvent: It is widely used as a solvent due to its high polarity and ability to dissolve a variety of substances, making it suitable for use in organic synthesis and chemical processes .
  • Electrolyte Component: In battery technology, it serves as a high-permittivity component in electrolytes for lithium batteries, enhancing ionic conductivity .
  • Industrial Uses: The compound is also employed in cosmetics, adhesives, and as a plasticizer due to its favorable chemical properties .

Interaction studies involving (S)-4-Methyl-1,3-dioxolan-2-one have focused on its compatibility with various biological systems and materials:

  • Compatibility with Biological Systems: Research has shown that the compound interacts favorably with biological membranes and other cellular components without causing significant adverse effects at low concentrations .
  • Chemical Compatibility: Its interactions with other solvents and reagents have been characterized to optimize its use in chemical processes and formulations.

(S)-4-Methyl-1,3-dioxolan-2-one shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Characteristics
1,3-DioxolaneFive-membered ring with two oxygen atomsCommonly used as a solvent; less polar than (S)-4-Methyl-1,3-dioxolan-2-one
Propylene CarbonateCyclic carbonate ester derived from propylene oxideHigh dielectric constant; used mainly as an electrolyte
2-MethyltetrahydrofuranSaturated cyclic etherUsed as a solvent; less reactive than (S)-4-Methyl-1,3-dioxolan-2-one
2-Methyl-1,3-dioxolaneSimilar dioxolane structureExhibits different solubility properties

The uniqueness of (S)-4-Methyl-1,3-dioxolan-2-one lies in its specific chiral configuration and its dual functionality as both a solvent and an intermediate in organic synthesis. Its distinctive properties make it particularly valuable in both industrial applications and research contexts.

Cycloaddition Reactions of Epoxides with CO₂

The synthesis of (S)-4-methyl-1,3-dioxolan-2-one primarily involves the asymmetric cycloaddition of CO₂ with propylene oxide or related epoxides. This reaction is catalyzed by metal complexes or organocatalysts to achieve enantioselectivity.

Metal-Catalyzed Asymmetric Cycloaddition Systems

Metal-based catalysts dominate industrial and academic efforts due to their high efficiency and stereoselectivity. Key systems include:

CatalystConditionsYieldeeReference
Chiral Co(III) salen complexes1 atm CO₂, −40°C, 12 h40%83%
Polymeric Co(III) salen salts1 atm CO₂, 25°C, 24 h60%74%
Bifunctional Al(III) salen20 atm CO₂, 25°C, 4 h28%52%
Ti(III) corrole complexes1 atm CO₂, RT, 18 h66%55%

Mechanistic Insights:

  • Co(III) salen catalysts activate epoxides via Lewis acid coordination, facilitating CO₂ insertion. The chiral salen ligand directs stereoselectivity.
  • Bifunctional catalysts (e.g., Al(III) salen + quaternary ammonium salts) enhance reaction rates by stabilizing intermediates and preventing polymer side-products.

Organocatalytic Approaches Using Nucleophilic Amine Derivatives

Halogen-free organocatalysts, such as 3,4-diaminopyridines, offer sustainable alternatives to metal systems:

CatalystConditionsYieldeeReference
3,4-Diaminopyridine1 atm CO₂, 25°C, 6 h85%68%
Polystyrene-supported1 atm CO₂, 25°C, 10 cycles80%65%

Advantages:

  • High nucleophilicity of 3,4-diaminopyridines enables efficient epoxide ring-opening without external bases.
  • Recyclability of polymer-supported catalysts reduces operational costs.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution processes selectively convert racemic epoxides into enantiopure cyclic carbonates.

Key Systems:

  • Chiral Co(III) salen + quaternary ammonium salts:

    • Achieves s-values (selectivity factors) up to 76 for propylene oxide.
    • High enantioselectivity (97% ee) reported with optimized co-catalysts.
  • Immobilized cobalt salen catalysts:

    • Enables 10+ recyclability cycles without activity loss.

Example Reaction:
$$
\text{Racemic propylene oxide} + \text{CO}_2 \xrightarrow{\text{Co(III) salen/PPN-DNP}} (S)\text{-4-Methyl-1,3-dioxolan-2-one} \quad (\text{ee} = 97\%)
$$

Stereoselective Synthesis via Chiral Auxiliary-Mediated Pathways

Chiral auxiliaries or starting materials enable stereoselective synthesis without catalysts.

Case Study: Synthesis from Ethyl (S)-Lactate

A three-step pathway achieves 60% overall yield and ≥98% ee:

  • Reduction: Ethyl (S)-lactate → (S)-1,2-propanediol.
  • Carbonation: Reaction with CO₂ under basic conditions.
  • Cyclization: Intramolecular displacement to form (S)-4-methyl-1,3-dioxolan-2-one.

Key Step:
The borohydride reduction preserves stereochemistry, while the intramolecular carbonate formation ensures cyclization efficiency.

The stereocontrolled formation of (S)-4-Methyl-1,3-dioxolan-2-one involves distinct reaction pathways that significantly influence the stereochemical outcome of the synthesis [9]. These pathways can be broadly categorized into inner-sphere and outer-sphere mechanisms, each with unique characteristics that determine the efficiency and selectivity of the catalytic process [10].

In inner-sphere reaction pathways, a direct coordination bond forms between the catalyst and the substrate, creating a well-defined transition state that facilitates stereocontrol [38]. This mechanism typically involves the formation of a bridge between the catalyst and the substrate, allowing for precise control over the stereochemical outcome [9]. For (S)-4-Methyl-1,3-dioxolan-2-one synthesis, the inner-sphere pathway often involves a metal catalyst that coordinates simultaneously with both carbon dioxide and the epoxide precursor [38].

The inner-sphere mechanism for cyclic carbonate formation proceeds through three distinct steps: first, the formation of a coordination complex between the catalyst and the substrate; second, the actual electron transfer or bond formation; and third, the separation of the product from the catalyst [10]. This stepwise process allows for greater control over the stereochemical outcome of the reaction [13].

Reaction PathwayCoordination ModeStereochemical ControlTypical Catalysts
Inner-SphereDirect metal-substrate coordinationHighMetal complexes (Al, Zn, Fe)
Outer-SphereNo direct metal-substrate bondModerateOrganocatalysts, quaternary ammonium salts

In contrast, outer-sphere reaction pathways do not involve direct coordination between the catalyst and the substrate [9]. Instead, the catalyst influences the reaction through secondary interactions such as hydrogen bonding, electrostatic interactions, or steric effects [13]. For the synthesis of (S)-4-Methyl-1,3-dioxolan-2-one, outer-sphere mechanisms often involve nucleophilic attack on the epoxide by a catalyst-activated nucleophile, followed by carbon dioxide insertion [35].

Computational studies have revealed that the choice between inner-sphere and outer-sphere pathways significantly impacts the energy barriers of the reaction [36]. For example, density functional theory (DFT) calculations have shown that inner-sphere mechanisms typically have lower activation energies for the formation of cyclic carbonates from epoxides and carbon dioxide [36] [38].

Recent mechanistic investigations have demonstrated that the stereoselective formation of (S)-4-Methyl-1,3-dioxolan-2-one often involves a hybrid approach, where both inner-sphere and outer-sphere interactions work cooperatively [32]. For instance, a metal catalyst might coordinate with the epoxide (inner-sphere), while a co-catalyst activates carbon dioxide through hydrogen bonding or other non-covalent interactions (outer-sphere) [35] [32].

Role of Hydrogen Bonding in Transition State Stabilization

Hydrogen bonding plays a crucial role in the transition state stabilization during the stereocontrolled formation of (S)-4-Methyl-1,3-dioxolan-2-one [11]. These non-covalent interactions significantly lower the activation energy of the reaction and enhance the stereoselectivity by creating well-defined transition state geometries [14].

The formation of (S)-4-Methyl-1,3-dioxolan-2-one involves several key transition states where hydrogen bonding can exert a profound influence [11]. During the nucleophilic attack on the epoxide precursor, hydrogen bond donors in the catalyst can stabilize the developing negative charge on the oxygen atom, facilitating ring opening with high stereoselectivity [14] [32].

Research has demonstrated that even a single, strategically positioned hydrogen bond can provide substantial transition state stabilization that exceeds the intrinsic interaction energy of the hydrogen bond itself [11]. This amplification effect arises from the reduction in repulsive interactions and the optimal positioning of reactive groups in the transition state [11] [14].

The hydrogen bonding interactions in the transition state can be categorized based on their function:

Hydrogen Bond TypeFunction in Transition StateEffect on Stereoselectivity
Substrate-CatalystPositions substrate in chiral environmentDetermines facial selectivity
Catalyst-NucleophileActivates nucleophile for attackEnhances reaction rate
IntramolecularRigidifies transition state geometryIncreases stereoselectivity

Experimental studies have confirmed that catalysts containing multiple hydrogen bond donors exhibit enhanced stereoselectivity in the formation of (S)-4-Methyl-1,3-dioxolan-2-one [14]. For example, bifunctional catalysts that can simultaneously activate both the epoxide and carbon dioxide through hydrogen bonding show superior performance in terms of both reaction rate and enantioselectivity [37] [32].

The role of hydrogen bonding extends beyond the initial nucleophilic attack to the subsequent carbon dioxide insertion and ring closure steps [32]. During carbon dioxide activation, hydrogen bond donors can interact with the oxygen atoms of carbon dioxide, increasing its electrophilicity and facilitating its incorporation into the growing carbonate structure [35] [37].

Computational studies have provided valuable insights into the precise geometry of hydrogen bonding interactions in the transition state [36]. Density functional theory calculations have revealed that the optimal hydrogen bond angle and distance are critical for maximizing transition state stabilization [36]. These studies have guided the design of more effective catalysts for the stereoselective synthesis of (S)-4-Methyl-1,3-dioxolan-2-one [32] [36].

Recent advances in transition state analysis have demonstrated that cooperative hydrogen bonding networks, involving multiple hydrogen bond donors and acceptors, can create highly organized transition states that lead to exceptional levels of stereoselectivity [14] [37]. This understanding has led to the development of new catalyst architectures specifically designed to exploit hydrogen bonding for transition state stabilization [11] [14].

Electronic and Steric Effects of Catalyst Design on Enantioselectivity

The design of catalysts for the stereoselective synthesis of (S)-4-Methyl-1,3-dioxolan-2-one must carefully balance both electronic and steric effects to achieve high enantioselectivity [12]. These effects work in concert to create a chiral environment that favors the formation of one enantiomer over the other [22].

Electronic effects in catalyst design refer to the influence of electron-donating or electron-withdrawing groups on the reactivity and selectivity of the catalytic system [22]. For the synthesis of (S)-4-Methyl-1,3-dioxolan-2-one, electronic effects can significantly impact the nucleophilicity of the catalyst, the activation of carbon dioxide, and the stabilization of transition states [23] [26].

Research has demonstrated a clear correlation between the electronic properties of catalysts and the enantioselectivity of cyclic carbonate formation [22]. Studies using Hammett analysis have shown that systematically tuning the electronic properties of catalyst substituents can lead to predictable changes in enantioselectivity [26]. This relationship provides a powerful tool for rational catalyst design [23] [26].

Electronic EffectImpact on Catalyst PerformanceExample Substituents
Electron-donatingIncreases nucleophilicity, enhances CO₂ activationAlkyl, alkoxy, amino groups
Electron-withdrawingIncreases Lewis acidity, enhances epoxide activationHalogens, nitro, cyano groups
π-conjugationStabilizes transition states through delocalizationAromatic rings, conjugated systems

Steric effects play an equally important role in determining the enantioselectivity of (S)-4-Methyl-1,3-dioxolan-2-one formation [22]. The spatial arrangement of bulky groups in the catalyst creates a chiral pocket that can differentiate between the prochiral faces of the substrate, leading to preferential formation of one enantiomer [24] [12].

The design of effective catalysts often involves creating a balance between accessibility and selectivity [12]. While bulky groups can enhance stereodifferentiation, excessive steric hindrance may impede substrate binding and reduce catalytic activity [22] [24]. Successful catalyst designs typically feature strategically positioned steric elements that create a well-defined chiral environment without blocking the reactive center [12] [23].

Computational studies have provided valuable insights into the interplay between electronic and steric effects in catalyst design [22]. Molecular modeling has revealed that the optimal catalyst architecture often involves complementary electronic and steric elements that work synergistically to enhance enantioselectivity [23] [26].

For metal-based catalysts used in (S)-4-Methyl-1,3-dioxolan-2-one synthesis, the choice of ligands significantly influences both electronic and steric properties [16]. Chiral ligands containing dioxolane rings have proven particularly effective, as they combine favorable electronic properties with well-defined stereochemical information [16] [17].

Recent advances in catalyst design have focused on bifunctional catalysts that can simultaneously activate both the epoxide and carbon dioxide through complementary electronic and steric interactions [21] [42]. These catalysts often feature both Lewis acidic and Lewis basic sites, positioned in a chiral environment that promotes high levels of enantioselectivity [21] [42].

The development of organocatalysts for (S)-4-Methyl-1,3-dioxolan-2-one synthesis has expanded the range of available electronic and steric effects [21]. Phosphoric acid catalysts, thioureas, and squaramides offer unique combinations of hydrogen bonding capabilities and steric environments that can be finely tuned to optimize enantioselectivity [8] [15].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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